molecular formula C24H33N5O2 B2992994 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 851942-40-0

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2992994
CAS RN: 851942-40-0
M. Wt: 423.561
InChI Key: UEUXGKMHLBHOJZ-UHFFFAOYSA-N
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Description

This compound is a novel competitive, selective, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor . It’s under clinical development for the treatment of type 2 diabetes .


Molecular Structure Analysis

The molecular formula of this compound is C18H29N5O3 . Its molecular weight is 363.462 . The InChI string representation of its structure is InChI=1/C18H29N5O3/c1-5-13-8-6-7-9-22 (13)12-14-19-16-15 (23 (14)10-11-26-4)17 (24)21 (3)18 (25)20 (16)2/h13H,5-12H2,1-4H3 .

Mechanism of Action

The antidiabetic effects of DPP-4 inhibitors like this compound are exerted by potentiation of the biological activity of incretin hormones like glucagon-like peptide (GLP)-1 . Chronic treatment with this compound increases basal levels of active GLP-1 in the systemic circulation, with expected long-term benefits on pancreatic alpha- and beta-cells .

Safety and Hazards

Specific safety and hazard information for this compound was not found in the retrieved data. It’s recommended to handle all chemical compounds with appropriate safety measures.

Future Directions

The compound is under clinical development for the treatment of type 2 diabetes . Its effects on HbA1c and GLP-1 were superior to the short-acting DPP-4 inhibitor vildagliptin, demonstrating its potential as a once-daily treatment for type 2 diabetes at low therapeutic doses .

properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-4-19-14-8-9-15-28(19)17-20-25-22-21(23(30)27(3)24(31)26(22)2)29(20)16-10-13-18-11-6-5-7-12-18/h5-7,11-12,19H,4,8-10,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUXGKMHLBHOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

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